molecular formula C8H11N3O2 B112865 N-(2-aminoethyl)-N-(4-nitrophenyl)amine CAS No. 6332-77-0

N-(2-aminoethyl)-N-(4-nitrophenyl)amine

Cat. No. B112865
CAS RN: 6332-77-0
M. Wt: 181.19 g/mol
InChI Key: CGTJUSQJKFEMEI-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-(4-nitrophenyl)amine, also known as 4-nitroaniline or N-nitroaniline, is an organic compound with a wide range of applications in scientific research and industrial processes. It is an aromatic amine that is synthesized from the reaction of aniline with nitric acid. This compound has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Graphene-based Catalysts for Nitro Compound Reduction

The reduction of nitro compounds to amines is a vital chemical transformation, enabling the synthesis of a wide range of amines from environmental toxins such as 4-nitrophenol. Graphene-based catalysts have shown significant promise in enhancing the reduction rate of nitro compounds due to their high catalytic efficiency and recovery rate. These advancements highlight the potential of graphene derivatives in synthesizing various catalysts, providing an environmentally friendly and efficient approach to amine production (Nasrollahzadeh et al., 2020).

Determination of Absolute Configuration of Primary Amines

N-(2-Nitrophenyl)proline (2-NPP) amides have been utilized to determine the absolute configuration of alpha-chiral primary amines through intramolecular hydrogen bonding. This method, based on the comparison of 1H chemical shifts of diastereomeric 2-NPP amides, offers a selective approach to configuring assignment in organic synthesis, showcasing the versatility of nitrophenyl-based compounds in analytical chemistry (Ahn & Choi, 2007).

properties

IUPAC Name

N'-(4-nitrophenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c9-5-6-10-7-1-3-8(4-2-7)11(12)13/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTJUSQJKFEMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979436
Record name N~1~-(4-Nitrophenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-N-(4-nitrophenyl)amine

CAS RN

6332-77-0
Record name 6332-77-0
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Record name N~1~-(4-Nitrophenyl)ethane-1,2-diamine
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Record name 6332-77-0
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Synthesis routes and methods I

Procedure details

A mixture of 1-chloro-4-nitro-benzene (10 g, 64 mmol) and ethane-1,2-diamine (38 mL) was heated at reflux for 4 h. Excess ethane-1,2-diamine was evaporated under reduced pressure and water was added to the residue. The precipitated solid was filtered off and dried under vacuum to afford N*1*-(4-nitro-phenyl)-ethane-1,2-diamine (10.8 g, quantitative).
Quantity
10 g
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38 mL
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reactant
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Synthesis routes and methods II

Procedure details

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